5-Chloro-6-fluoro-N-(thietan-3-ylmethyl)pyridine-3-carboxamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridine ring, followed by various substitution reactions to introduce the chlorine, fluorine, and carboxamide groups. The thietan-3-ylmethyl group would likely be introduced in a later step, possibly through a nucleophilic substitution reaction .Molecular Structure Analysis
The presence of the pyridine ring, a planar aromatic system, would contribute to the overall stability of the molecule. The electronegative chlorine and fluorine atoms would create regions of high electron density, while the carboxamide group would introduce polarity to the molecule. The thietan-3-ylmethyl group would add steric bulk .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The pyridine ring could undergo electrophilic aromatic substitution reactions, while the carboxamide group could participate in condensation reactions. The chlorine and fluorine atoms could be replaced in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the pyridine ring would likely make the compound relatively stable and resistant to oxidation. The electronegative chlorine and fluorine atoms would increase the compound’s polarity, potentially making it more soluble in polar solvents .Future Directions
properties
IUPAC Name |
5-chloro-6-fluoro-N-(thietan-3-ylmethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2OS/c11-8-1-7(3-13-9(8)12)10(15)14-2-6-4-16-5-6/h1,3,6H,2,4-5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNMTAVVZIANJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)CNC(=O)C2=CC(=C(N=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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